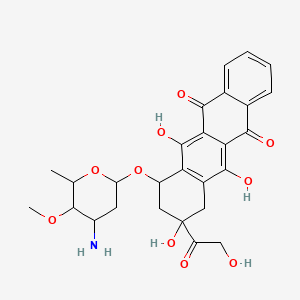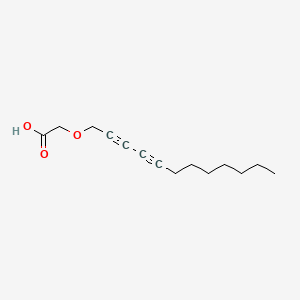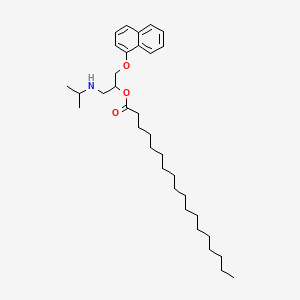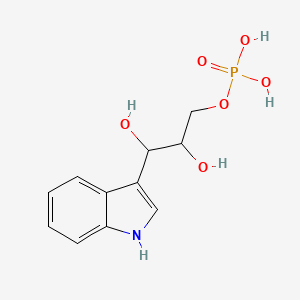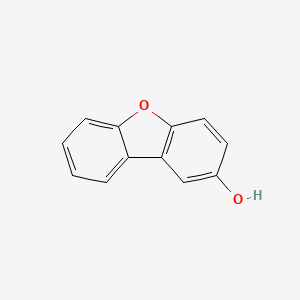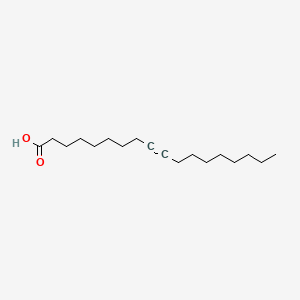![molecular formula C15H9N3OS B1202593 (5Z)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B1202593.png)
(5Z)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-naphthalenylmethylidene)-6-thiazolo[3,2-b][1,2,4]triazolone is a member of naphthalenes.
Scientific Research Applications
Plastic Scintillators
The compound's naphthyl component is similar to naphthalene, which is conventionally used in plastic scintillators as a secondary solvent. Replacing naphthalene with certain derivatives improves the scintillation properties, optical transparency, and stability of these scintillators without altering their efficiency. This has potential applications in radiation detection and measurement (Salimgareeva & Kolesov, 2005).
Bioactive Compounds in Medicinal Chemistry
The 1,2,4-triazole component is significant in medicinal chemistry, particularly for synthesizing biologically active substances. The compound, with its 1,2,4-triazole structure, can be chemically modeled for various biological activities. Literature indicates these compounds demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility in chemical modeling makes it a promising direction for scientific research (Ohloblina, 2022).
Chemical Synthesis and Green Chemistry
The process of synthesizing similar triazole compounds, like 5,5′-Methylene-bis(benzotriazole), has been optimized to be more efficient and environmentally benign. This reflects the potential of (5Z)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one for use in green chemistry applications, where it could serve as an intermediate or reactant in the preparation of metal passivators or light-sensitive materials (Gu et al., 2009).
Biological Significance in Pharmacology
The triazole and thiazole scaffolds within this compound are seen as core moieties for the development of future drugs, given their broad spectrum of biological activities. These activities span antibacterial, antifungal, anticancer, antiviral, and other pharmacological effects, highlighting the potential of this compound in drug discovery and therapeutic applications (Verma, Sinha, & Bansal, 2019).
properties
Molecular Formula |
C15H9N3OS |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
(5Z)-5-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C15H9N3OS/c19-14-13(20-15-16-9-17-18(14)15)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b13-8- |
InChI Key |
KIZICLZWXALVBN-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N4C(=NC=N4)S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N4C(=NC=N4)S3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




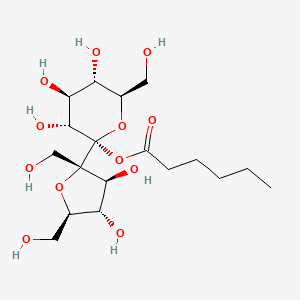
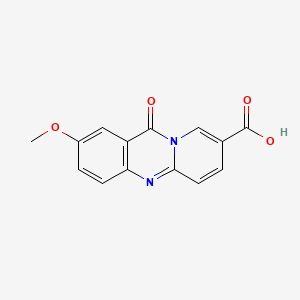
![2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1202515.png)
